tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Amide Bond Formation: The amide bond is formed by reacting the piperidine derivative with an appropriate amine and carboxylic acid derivative under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates targeting specific biological pathways.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H33N3O3 |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O3/c1-7-20(15(21)14(18)12(2)3)13-9-8-10-19(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3 |
InChI Key |
ZCTYEPSIYOIOMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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